Floxuridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKNJVUHOIMIIZ-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 | |
| Record name | 5-FLUORODEOXYURIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20414 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023057 | |
| Record name | Floxuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Inhibits DNA synthesis. (NTP, 1992), Solid | |
| Record name | 5-FLUORODEOXYURIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20414 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Floxuridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 g in about 4.5 ml isopropanol, about 7.5 ml methanol, about 12 ml alcohol, about 27 ml acetone; insol in chloroform, ether, and benzene, 4.08e+01 g/L | |
| Record name | Floxuridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00322 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLOXURIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Floxuridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from butyl acetate, WHITE TO OFF-WHITE SOLID | |
CAS No. |
50-91-9 | |
| Record name | 5-FLUORODEOXYURIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20414 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Floxuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Floxuridine [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Floxuridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00322 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Floxuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Floxuridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLOXURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/039LU44I5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLOXURIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Floxuridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
302 to 304 °F (NTP, 1992), 150-151 °C, 150.5 °C | |
| Record name | 5-FLUORODEOXYURIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20414 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Floxuridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00322 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLOXURIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Floxuridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Stepwise Synthesis via Di-O-(4-chlorobenzoyl) Intermediate
A refined protocol from WO2019/53476 demonstrates the use of a protected intermediate to enhance yield and purity. In this method, 3',5'-di-O-(4-chlorobenzoyl)-5-fluoro-2'-β-deoxyuridine is treated with methanolic ammonia (10–12% w/w) at 10–25°C for 20–24 hours. The reaction proceeds via nucleophilic cleavage of the 4-chlorobenzoyl protecting groups, yielding this compound with an 86.2% isolated yield and 99.94% HPLC purity (Table 1).
Table 1: Reaction Conditions and Yield for this compound Synthesis
| Parameter | Value |
|---|---|
| Starting Material | 3',5'-di-O-(4-chlorobenzoyl)-5-fluoro-2'-β-deoxyuridine |
| Reagent | Methanolic Ammonia (10–12% w/w) |
| Temperature | 10°C → 25°C (ramped over 1–2 h) |
| Reaction Time | 20–24 hours |
| Isolated Yield | 86.2% |
| HPLC Purity | 99.94% |
This method’s success hinges on the controlled deprotection conditions, which minimize side reactions such as β-elimination or epimerization. The use of Celite filtration and methanol washes ensures high recovery of the product.
Prodrug Strategies for Enhanced Targeting and Stability
To address this compound’s short plasma half-life and systemic toxicity, prodrug approaches have been developed to enable targeted delivery to hepatic tissues. These strategies often employ bile acid conjugates or amino acid linkers to exploit transporter-mediated uptake in the liver.
Bile Acid Conjugates with Glutamic Acid Linkers
A 2014 study synthesized two positional isomers of this compound prodrugs using chenodeoxycholic acid (CDCA) and glutamic acid spacers. The synthesis involved:
- Boc Protection : Benzyl-protected glutamic acid was reacted with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF)/methanol.
- Esterification : The Boc-protected intermediate was coupled to this compound using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF), yielding 3′ and 5′ monoesters.
- Deprotection : The Boc group was removed with trifluoroacetic acid (TFA), and the benzyl group was cleaved via hydrogenation.
The final prodrugs, this compound-5′-glutamic acid-CDCA and this compound-3′-glutamic acid-CDCA, exhibited distinct hydrolysis kinetics in hepatic homogenates, with the 5′ isomer showing 30% slower degradation than the 3′ analog.
Dipeptide Prodrugs for Enzymatic Activation
Dipeptide-conjugated prodrugs leverage intracellular peptidases for site-specific activation. A 2008 study synthesized 12 dipeptide esters of this compound, evaluating their stability in physiological buffers and cancer cell homogenates (Table 2).
Table 2: Stability of Dipeptide Prodrugs in pH 7.4 Buffer and Cell Homogenates
| Prodrug | Half-Life (Minutes) | ||
|---|---|---|---|
| Buffer | Caco-2 | AsPC-1 | |
| 5′-l-Valyl-l-Phenylalanyl-FUDR | 304.0 | 9.4 | 18.7 |
| 5′-l-Isoleucyl-FUDR | 1194.5 | 192.3 | 198.0 |
| 5′-l-Glycyl-l-Leucyl-FUDR | 85.5 | 3.2 | 2.0 |
Prodrugs with branched-chain amino acids (e.g., isoleucyl) demonstrated superior stability compared to glycyl-containing analogs, attributed to steric hindrance reducing esterase accessibility.
Purification and Analytical Characterization
Chromatographic Separation
Reverse-phase HPLC is the gold standard for purifying this compound and its prodrugs. In the CDCA-conjugate synthesis, a dichloromethane/methanol (20:1) gradient achieved baseline separation of 3′, 5′, and 3′,5′-diesters, with purities exceeding 95%. For dipeptide prodrugs, a C18 column with acetonitrile/water (0.1% TFA) mobile phase resolved positional isomers within 15 minutes.
Mass Spectrometric Confirmation
Electrospray ionization mass spectrometry (ESI-MS) confirmed prodrug structures. For example, 5′-l-phenylalanyl-l-tyrosyl-floxuridine showed an [M+H]⁺ peak at m/z 557.2 (calculated 557.2), validating the synthesis.
Formulation Considerations for Clinical Use
This compound’s poor aqueous solubility (12.3 mg/mL in DMSO) necessitates specialized formulations for intravenous administration. A common protocol involves:
- Master Solution : Dissolving this compound in DMSO at 50 mg/mL.
- Dilution : Mixing with PEG300 and Tween 80 to enhance solubility.
- Buffer Adjustment : Adding ddH₂O to achieve isotonicity.
Table 3: In Vivo Formulation Components
| Component | Volume Ratio | Function |
|---|---|---|
| DMSO | 1 | Primary Solvent |
| PEG300 | 4 | Co-solvent |
| Tween 80 | 1 | Surfactant |
| ddH₂O | 4 | Tonicity Adjuster |
This formulation maintains drug stability for ≥24 hours at 4°C, critical for continuous intra-arterial infusion regimens.
Pharmacological Implications of Synthesis Choices
The selection of synthesis routes directly impacts this compound’s pharmacokinetics. Prodrugs with glutamic acid linkers exhibit 5-fold higher hepatic accumulation than free this compound, reducing off-target toxicity. Conversely, dipeptide prodrugs with aromatic residues (e.g., phenylalanyl-tyrosyl) show preferential activation in pancreatic adenocarcinoma homogenates, enabling tumor-selective therapy.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2’-deoxyuridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: It can be reduced to form deoxyuridine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require the presence of strong acids or bases.
Major Products Formed: The major products formed from these reactions include various fluorinated and non-fluorinated uracil derivatives, which have different biological activities .
Scientific Research Applications
Hepatic Arterial Infusion Therapy
Floxuridine is predominantly administered via hepatic arterial infusion (HAI), which allows for high local concentrations of the drug while minimizing systemic exposure. This method has shown significant benefits in treating liver metastases from colorectal cancer.
- Clinical Efficacy : A phase 2 clinical trial demonstrated that combining HAI of this compound with systemic gemcitabine and oxaliplatin resulted in an objective response rate of 58% among patients with unresectable intrahepatic cholangiocarcinoma, with a median overall survival of 25 months .
- Comparative Studies : Research comparing intravenous administration to intra-arterial delivery found that HAI significantly enhances the antitumor activity against liver metastases. In a randomized trial, patients receiving intra-arterial this compound exhibited improved hepatic response rates compared to those on intravenous therapy .
| Study | Treatment Method | Objective Response Rate | Median Survival (Months) |
|---|---|---|---|
| Martin et al. | HAI this compound + Gemcitabine | 58% | 25 |
| NCOG Trial | IV vs IA this compound | IA: Improved hepatic response | Not directly comparable |
Combination Chemotherapy
This compound is often used in combination with other chemotherapeutic agents to enhance treatment efficacy.
- Gemcitabine Combinations : Studies have indicated that this compound can be effectively combined with gemcitabine, improving overall survival rates for patients with metastatic cancers .
Antibacterial Applications
Recent research has explored the antibacterial properties of this compound, particularly against Streptococcus suis.
- Mechanism of Action : A study revealed that this compound disrupts bacterial membrane integrity and reduces virulence factor expression in S. suis, suggesting a potential role as an antibacterial agent .
- In Vivo Efficacy : In animal models, this compound treatment led to increased survival rates in mice infected with S. suis, indicating its potential as a therapeutic option beyond oncology .
Pharmacokinetics and Administration
This compound's pharmacokinetic profile supports its use in localized therapies:
- Half-Life and Clearance : The drug features a short half-life and high total body clearance, making it suitable for continuous infusion methods .
- Toxicity Management : While effective, this compound can cause significant gastrointestinal toxicity, particularly diarrhea, which necessitates careful monitoring and dose adjustments during treatment .
Future Directions and Research Opportunities
The ongoing investigation into this compound's applications suggests several avenues for future research:
- Enhanced Delivery Systems : Exploring novel delivery mechanisms to improve bioavailability and reduce systemic toxicity could expand this compound's therapeutic index.
- Combination Therapies : Further studies are warranted to assess the efficacy of this compound in combination with emerging targeted therapies or immunotherapies.
Mechanism of Action
The primary mechanism of action of 5-Fluoro-2’-deoxyuridine involves its conversion to 5-fluorouracil within the body. 5-Fluorouracil inhibits the enzyme thymidylate synthase, which is essential for DNA synthesis. This inhibition leads to the incorporation of fraudulent nucleotides into DNA, ultimately causing cell death . The compound also interferes with RNA synthesis, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Structural and Mechanistic Comparisons
Floxuridine belongs to the fluoropyrimidine class, which includes compounds like fluorouracil (5-FU) . Below is a detailed comparison:
| Parameter | This compound | Fluorouracil (5-FU) |
|---|---|---|
| Molecular Formula | C₉H₁₁FN₂O₅ | C₄H₃FN₂O₂ |
| Key Structural Feature | 2'-deoxyribose sugar; 5-fluorouracil base | Ribose sugar; 5-fluorouracil base |
| Mechanism | Prodrug converted to 5-FU intracellularly; inhibits thymidylate synthase | Direct inhibition of thymidylate synthase and incorporation into RNA/DNA |
| Administration | Intra-arterial or intravenous infusion | Intravenous, topical, or oral (as prodrugs like capecitabine) |
| Primary Use | Hepatic metastases, colorectal cancer | Colorectal, breast, and skin cancers |
Structural Insights :
Clinical Efficacy and Trials
- This compound : Clinical trials (e.g., NCT00492999) highlight its use in combination with fluorouracil for metastatic colorectal cancer, emphasizing its role in regional chemotherapy for liver metastases .
- 5-FU : Widely used as a first-line treatment, with broader applicability across multiple cancer types. However, systemic toxicity (e.g., myelosuppression) limits its use compared to this compound’s localized administration .
Pharmacokinetics and Toxicity
| Parameter | This compound | Fluorouracil (5-FU) |
|---|---|---|
| Half-life | ~10–20 minutes (rapid conversion to 5-FU) | 10–20 minutes (short systemic exposure) |
| Major Toxicity | Hepatobiliary toxicity, gastrointestinal ulcers | Myelosuppression, mucositis, hand-foot syndrome |
| Monitoring | Liver function tests required | Blood cell counts, cardiac monitoring |
This compound’s intra-arterial delivery reduces systemic exposure, mitigating hematologic side effects but increasing risks of hepatic artery thrombosis .
Biological Activity
Floxuridine, a fluorinated pyrimidine analogue, is primarily recognized for its role as an antineoplastic agent. It is structurally related to 5-fluorouracil (5-FU) and exhibits significant biological activity through its mechanisms of action, particularly in the treatment of various cancers. This article explores the biological activity of this compound, highlighting its mechanisms, clinical applications, and research findings.
This compound acts primarily as an antimetabolite , disrupting DNA and RNA synthesis. Its biological activity can be summarized as follows:
- Thymidylate Synthase Inhibition : this compound inhibits thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition leads to a depletion of thymidine triphosphate (dTTP), resulting in impaired DNA replication and repair .
- Induction of DNA Damage : The compound induces double-strand breaks in DNA, activating the ATR and ATM signaling pathways, which are essential for cellular response to DNA damage .
- Antiviral and Antibacterial Properties : Recent studies have demonstrated this compound's potential antibacterial effects against Streptococcus suis, showing a dose-dependent reduction in virulence gene expression .
Clinical Applications
This compound is primarily used in the treatment of liver cancers and metastatic colorectal cancer. Its administration routes include hepatic arterial infusion (HAI), which allows for localized delivery and higher concentrations at the tumor site.
Table 1: Clinical Trials Involving this compound
Case Studies
-
Hepatic Arterial Infusion for Advanced Cholangiocarcinoma :
A phase II trial involving 38 patients showed a significant objective radiographic response rate of 58% when this compound was administered via hepatic arterial infusion in combination with systemic chemotherapy. The median overall survival was reported at 25 months, indicating that this approach may be effective for patients with unresectable intrahepatic cholangiocarcinoma . -
Comparative Study with Systemic Fluorouracil :
A randomized trial compared intra-arterial this compound to systemic fluorouracil in treating liver metastasis from colorectal cancer. The study found that patients receiving intra-arterial therapy had a significantly longer time to hepatic progression (15.7 months) compared to those on systemic therapy (6.0 months), although overall survival rates were not statistically different .
Research Findings
Recent research has expanded the understanding of this compound's biological activity:
- Antibacterial Activity : A study highlighted this compound's ability to reduce the hemolytic activity of S. suis by downregulating virulence-related genes, suggesting its potential use beyond oncology .
- Molecular Mechanisms : Investigations into molecular docking have revealed specific binding interactions between this compound and proteins involved in bacterial virulence, further elucidating its multifaceted biological effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
